Fisetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical and Physical Properties of Fisetin

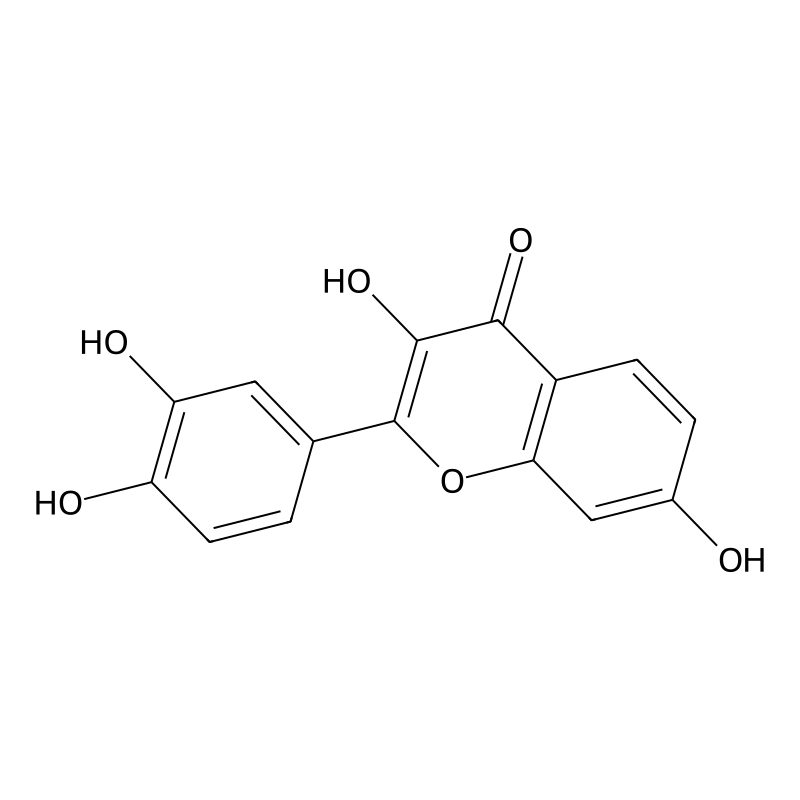

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a planar molecule with a molecular weight of 286.24 g/mol and exists as a yellow crystalline solid [1] [2] [3]. Its chemical structure consists of two aromatic rings (A and B) joined by a heterocyclic pyrone ring (C) containing a ketone group [1].

The o-dihydroxy structure in the B ring and the 3-hydroxy group and 2,3-double bond in the C ring are critical for its potent antioxidant activity [4]. This compound is lipid-soluble and has very low water solubility, which contributes to its challenges with bioavailability [1] [5].

Dietary Sources of this compound

This compound is present in various fruits and vegetables, though generally in low concentrations. The average daily dietary intake is estimated to be only about 0.4 mg [4] [2] [6]. The following table summarizes its concentration in common dietary sources.

| Food Source | This compound Concentration (μg/g fresh weight) |

|---|---|

| Strawberries | 160 [4] [2] [7] |

| Apples | 26.9 [4] [2] |

| Persimmons | 10.5 [4] [2] |

| Lotus Root | 5.8 [2] |

| Onions | 4.8 [4] [2] |

| Grapes | 3.9 [4] [2] |

| Kiwifruit | 2.0 [2] |

| Peaches | 0.6 [2] |

| Cucumbers | 0.1 [4] [2] |

| Tomatoes | 0.1 [2] |

Key Pharmacological Activities and Mechanisms

Research using in vitro and in vivo models has revealed several key mechanisms behind this compound's bioactivity.

Anti-Cancer Mechanisms

This compound demonstrates chemopreventive and chemotherapeutic potential by targeting multiple pathways involved in carcinogenesis [4] [8].

- Induces Apoptosis: Triggers programmed cell death in cancer cells through mitochondrial and endoplasmic reticulum stress pathways [8].

- Inhibits Proliferation and Metastasis: Suppresses cancer cell growth and spread by modulating key signaling pathways like PI3K/Akt/mTOR and NF-κB, and by inhibiting matrix metalloproteinases (MMPs) [4] [8].

- Causes Cell Cycle Arrest: Interferes with the process of cell division, notably by compromising the mitotic block and inhibiting enzymes like topoisomerase II and Aurora B kinase [4].

Antioxidant and Anti-Inflammatory Actions

This compound is a potent antioxidant that directly scavenges free radicals and also boosts the body's endogenous defense systems [4] [6].

- Activates the Nrf2 Pathway: This is a key mechanism for its antioxidant effect. This compound activates Nrf2, leading to the upregulation of cytoprotective genes like heme oxygenase-1 (HO-1) and those involved in glutathione synthesis [4] [9].

- Inhibits Inflammatory Pathways: this compound suppresses the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB [1] [6].

Senotherapeutic Potential

This compound is classified as a senolytic—a compound that selectively clears senescent cells [1] [7]. These "zombie cells" accumulate with age and contribute to age-related functional decline and multiple diseases. This compound promotes the death of these cells by inhibiting pro-survival pathways like Bcl-2 and Bcl-xL [1].

Experimental Models and Protocols

In Vivo Model for MAFLD

A 2025 study investigated this compound's effect on Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) [9].

- Animal Model: Mice were fed a high-fat diet (HFD) to induce MAFLD.

- Treatment: this compound was administered orally for 8 weeks.

- Key Assessments:

- Physiological Parameters: Body weight, liver mass, fat mass, and food intake were monitored [9].

- Blood Biochemistry: Fasting blood glucose, glucose tolerance (OGTT), serum lipids (TG, TC, LDL-C, HDL-C), and liver enzymes (AST, ALT) were measured [9].

- Liver Analysis: Hepatic TG and TC levels were quantified. Liver sections were stained with H&E, Oil Red O (for lipids), and PAS (for glycogen) for histological examination [9].

- Transcriptomic Analysis: Liver RNA-seq was performed to identify differentially expressed genes (DEGs), followed by GO and KEGG pathway enrichment analysis [9].

In Vitro Model for Steatosis

- Cell Model: Human HepG2 hepatoma cells [9].

- Induction of Steatosis: Cells were treated with sodium oleate to induce lipid accumulation [9].

- Intervention: Co-treatment with this compound.

- Mechanistic Analysis:

The diagram below summarizes the key signaling pathways and experimental outcomes investigated in these models.

Investigated pathways for this compound's antioxidative and metabolic effects [9].

Bioavailability and Clinical Translation

A major challenge for this compound's therapeutic application is its low bioavailability due to poor solubility and rapid metabolism [1] [10]. Strategies to overcome this include:

- Novel Formulations: Lipid or polymer-based nanoparticles and hybrid hydrogel systems have been developed to significantly enhance this compound's bioavailability and circulation time [1] [10].

- Ongoing Clinical Trials: As of 2025, this compound is being evaluated in clinical trials for conditions including chronic kidney disease, osteoarthritis, frailty in older adults, and as an adjunct therapy in cancer survivors [1] [6].

Conclusion

This compound is a multifaceted flavonoid with compelling preclinical data supporting its potential as a therapeutic agent. Future work must focus on resolving its bioavailability challenges and validating its efficacy and safety in human clinical trials to fully realize its promise in drug development.

References

- 1. This compound as a Multifunctional Bioactive Flavonoid [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. New Perspectives for this compound [frontiersin.org]

- 4. This compound: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Understanding This Unique Botanical Flavonoid [codeage.com]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. This compound Fights Frailty: New Study Shows Supplment ... [nad.com]

- 8. This compound as a chemoprotective and chemotherapeutic agent [pubmed.ncbi.nlm.nih.gov]

- 9. Effect and mechanism of this compound against the development ... [nature.com]

- 10. Top 10 this compound Foods to Add to Your Plate [lifeextension.com]

Dietary Fisetin Content and Estimated Intake

The table below summarizes the average fisetin content found in various fruits and vegetables, along with the only population intake estimate identified in the literature.

| Food Source | This compound Content (μg/g) [1] | Estimated Daily Intake (from a Japanese study) [1] |

|---|---|---|

| Strawberry | 160 | |

| Apple | 26.9 | |

| Persimmon | 10.6 | Average Intake: 0.4 mg per day [1] |

| Onion | 4.8 | |

| Grape | 3.9 | |

| Cucumber | 0.1 | |

| Tomato | 0.1 |

It is important to note that these concentrations are relatively low, and achieving the high doses used in pre-clinical senolytic studies through diet alone is not feasible [2]. This underpins the research into therapeutic supplementation.

Key Experimental Protocols & Pharmacological Dosing

For laboratory research, particularly in animal models, specific dosing protocols have been established to evaluate this compound's senotherapeutic effects. The methodology below has been used in multiple peer-reviewed studies [3] [2].

1. Primary Intermittent (Pulse) Dosing Protocol: This is a widely cited protocol for investigating this compound's senolytic activity.

- Experimental Model: Old mice (e.g., 27-month-old C57BL/6N) [3] [2].

- Dosage: 100 mg/kg/day of this compound [3].

- Vehicle: 10% EtOH, 30% PEG400, and 60% Phosal 50 PG [3] [2].

- Dosing Regimen: Administered via daily oral gavage on an intermittent schedule of 1 week on → 2 weeks off → 1 week on [3] [2].

- Endpoint Measurement: Animals are typically sacrificed 1-2 weeks after the final dose to assess biomarkers like vascular function, senescent cell burden, and physical performance [3].

2. Alternative Intermittent Dosing: Other studies have utilized a monthly or quarterly "pulse" approach, which is also commonly referenced in pre-clinical and clinical trial design [4].

- Monthly Protocol: 500-1000 mg daily for 2-3 consecutive days per month [4].

- Quarterly Protocol: 1000-2000 mg daily for 3-5 consecutive days every three months [4].

This compound's Signaling Pathways

This compound exerts its multi-targeted biological effects through a diverse array of molecular pathways. The diagram below synthesizes these key mechanisms as described in the literature [5] [6] [7].

Summary of this compound's multi-targeted mechanisms of action.

Key Insights for Research and Development

- Human Clinical Evidence is Emerging: While pre-clinical data is robust, human trials are still in preliminary stages. Early clinical studies have used doses such as 100 mg of this compound daily for several weeks, showing reductions in inflammation in colorectal cancer patients and improved outcomes in stroke patients when added to standard care [6].

- Bioavailability is a Critical Factor: A significant challenge is this compound's low oral bioavailability. Research into formulations like combination with galactomannan fibers has shown a 25-fold increase in bioavailability in human studies, which is a key consideration for drug development [6].

- Focus on Intermittent Dosing for Senolysis: The highlighted experimental protocols are crucial as they demonstrate that intermittent, high-dose "pulse" treatments are effective for clearing senescent cells, rather than continuous low-dose administration [3] [2].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Intermittent Supplementation With this compound Improves ... [pmc.ncbi.nlm.nih.gov]

- 3. Intermittent supplementation with this compound improves arterial ... [pmc.ncbi.nlm.nih.gov]

- 4. When to Take this compound: Optimal Timing for Maximum Benefits [omre.co]

- 5. Biological effects and mechanisms of this compound in cancer [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Aging Benefits of this compound - Life Extension [lifeextension.com]

- 7. Unveiling the therapeutic potential of this compound [sciencedirect.com]

Comprehensive Technical Guide: Neuroprotective Mechanisms of Fisetin

Introduction and Chemical Properties

Fisetin (3,7,3′,4′-tetrahydroxyflavone) is a dietary flavonol belonging to the flavonoid family of polyphenolic compounds. It functions as a secondary metabolite in various plants and is increasingly recognized for its multifaceted neuroprotective properties in both preclinical models and early-stage clinical research [1] [2]. Its chemical structure consists of a diphenyl propane skeleton featuring two aromatic rings (A and B) connected by a heterocyclic pyrone ring (C) containing an oxygen atom [1]. The molecular formula is C₁₅H₁₀O₆, with a molecular weight of 286.24 g/mol [3]. The specific arrangement of hydroxyl groups at the 3, 7, 3', and 4' positions is critical for its biological activity, particularly the free radical scavenging capacity conferred by the catechol group in ring B and the 3-OH group in ring C [2].

A significant challenge in its therapeutic application is its inherently low aqueous solubility (<1 mg/mL), which results in poor bioavailability [1] [2]. To overcome this limitation, several advanced formulation strategies are being explored, including cocrystallization with agents like caffeine or nicotinamide, nanoemulsions, liposomes, and encapsulation with probiotics like Lactobacillus acidophilus to improve solubility and gut absorption [1] [2]. A notable advancement is a novel hybrid-hydrogel formulation combining this compound with galactomannan fibers, which has demonstrated a 25-fold increase in bioavailability in human studies compared to standard this compound [4].

Blood-Brain Barrier (BBB) Penetration: Crucially for neuroprotective applications, in vitro studies using MDR1-MDCK cell models and in vivo pharmacokinetic studies in mice have confirmed that this compound, despite its hydrophobicity, can effectively cross the blood-brain barrier [1] [5]. Orally administered this compound is detectable in brain tissue within 40 minutes and can persist for several hours, indicating sufficient CNS exposure to elicit pharmacological effects [1].

Primary Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through a complex, multi-targeted interplay with various cellular signaling pathways, rather than relying on a single mechanism. The following diagram synthesizes these core interactions into a unified signaling network.

Figure 1: Integrated signaling pathways through which this compound confers neuroprotection. The diagram highlights four core mechanistic clusters: activation of the Nrf2-mediated antioxidant response, inhibition of NF-κB-driven inflammation, induction of autophagy via AMPK/mTOR, and promotion of cell survival through PI3K/Akt and anti-ferroptotic activity.

Enhancement of Cellular Antioxidant Defenses

This compound potently activates the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a master regulator of cellular antioxidant responses [2]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, KEAP1, and targeted for proteasomal degradation. This compound directly modifies KEAP1 cysteine residues, facilitating Nrf2 release and nuclear translocation [2]. In the nucleus, Nrf2 binds to AREs, promoting the transcription of over 250 cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione peroxidase (GPx) [6] [2]. This coordinated gene expression enhances the cell's ability to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a common pathophysiological feature in neurodegenerative diseases.

Suppression of Neuroinflammation

This compound demonstrates potent anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor Kappa B) signaling pathway [7] [2]. In models of spinal cord injury (SCI), this compound treatment downregulated pro-inflammatory mediators including TNF-α, IL-1β, IL-6, COX-II, and iNOS [7]. Mechanistically, this compound prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound blocks NF-κB nuclear translocation and its subsequent activation of pro-inflammatory gene transcription [7]. This suppression of neuroinflammation is critical for protecting neuronal cells from bystander injury and maintaining CNS homeostasis.

Induction of Autophagy and Senescence Clearance

As illustrated in Figure 1, this compound enhances autophagy—a crucial cellular clearance process—by activating AMPK and inhibiting mTOR signaling [5]. This is particularly important in the context of senescent cells, which accumulate with age and contribute to neurodegeneration via their senescence-associated secretory phenotype (SASP). This compound has been identified as a potent senolytic—a class of compounds that selectively clear senescent cells [8]. In a direct comparison of ten flavonoids, this compound emerged as the most effective, eliminating up to 70% of senescent cells while sparing healthy ones [8] [4]. This senolytic activity has profound functional implications; late-life administration of this compound to aged mice reduced senescence markers across multiple tissues, suppressed age-related pathology, and extended both median and maximum lifespan by approximately 10% [8].

Inhibition of Ferroptosis and Apoptosis

Recent research has revealed that this compound protects against ferroptosis, an iron-dependent form of regulated cell death characterized by excessive lipid peroxidation [3]. In a mouse model of traumatic brain injury (TBI), this compound administration inhibited characteristic ferroptosis protein changes, reduced ROS and lipid peroxidation products, and increased antioxidant levels, effects comparable to the iron chelator deferoxamine (DFO) [3]. Furthermore, this compound activates the PI3K/Akt survival pathway, a key signaling cascade that promotes cell survival and inhibits mitochondrial apoptosis [2]. Through this axis, this compound modulates the expression of Bcl-2 family proteins, suppressing pro-apoptotic Bax and enhancing anti-apoptotic Bcl-2, thereby preventing caspase-3 activation and apoptotic cell death [7] [2].

Quantitative Efficacy Data in Preclinical Models

The following tables summarize key quantitative findings from preclinical studies investigating this compound's neuroprotective efficacy across various neurological disease models.

Table 1: Efficacy of this compound in Animal Models of Acute CNS Injury

| Disease Model | Species | Dose & Route | Key Quantitative Outcomes | Proposed Primary Mechanism | Source |

|---|---|---|---|---|---|

| Spinal Cord Injury (SCI) | Rat (SD) | 10, 20, 40 mg/kg, p.o., 28 days | ↓ NSS score; ↓ TNF-α, IL-1β, IL-6 mRNA; ↓ Bax, Caspase-3; ↑ BBB locomotor score. | NF-κB inhibition; Anti-apoptosis | [7] |

| Traumatic Brain Injury (TBI) | Mouse (C57BL/6J) | 25, 50 mg/kg, p.o., 24 days | ↓ Neurobehavioral Severity Scale; ↓ Brain water content; ↓ Lipid peroxidation; Improved MWM performance. | Ferroptosis inhibition; Nrf2 activation | [3] |

| Ischemic Stroke | Mouse & Human | Clinical Trial: Adjunct to tPA | Extended treatment window from 3 to 5 hrs; Improved clinical outcomes in delayed-treatment group. | Anti-inflammation; Anti-oxidation | [4] |

Table 2: Efficacy of this compound in Animal Models of Chronic Neurodegeneration

| Disease Model | Species | Dose & Route | Key Quantitative Outcomes | Proposed Primary Mechanism | Source |

|---|---|---|---|---|---|

| Alzheimer's Disease (AD) | Transgenic mice | Various | ↓ Amyloid-β & p-tau pathology; Improved cognitive function in Morris water maze. | ERK activation; Autophagy induction | [1] [9] |

| Parkinson's Disease (PD) | Rotenone-induced, Rats | SNEDDS Formulation, p.o. | Improved striatal dopamine; ↓ Oxidative stress; Improved motor coordination. | Antioxidant; Anti-apoptotic | [9] |

| Huntington's Disease (HD) | Transgenic mice | 25 mg/kg, i.p., daily | ↓ Mutant huntingtin aggregation; Improved motor performance on rotarod. | ERK activation | [9] |

| Aging & Senescence | Progeroid & Old mice | 100 mg/kg, p.o., intermittent | Reduced p16Ink4a in tissues; Extended median & max lifespan by ~10%. | Senolytic | [8] |

Key: p.o. = oral gavage; i.p. = intraperitoneal; NSS = Neurological Severity Score; BBB = Basso, Beattie, Bresnahan scale; MWM = Morris Water Maze; tPA = tissue plasminogen activator; SNEDDS = Self-Nanoemulsifying Drug Delivery System.

Detailed Experimental Protocols

To facilitate replication and further investigation, this section outlines standardized methodologies for key experiments demonstrating this compound's efficacy.

In Vivo Protocol: Spinal Cord Injury (SCI) Model

This protocol is adapted from the study demonstrating this compound's efficacy via NF-κB inhibition [7].

- Animals: Adult male Sprague-Dawley rats (e.g., 250-300 g).

- SCI Induction:

- Anesthetize rats with thiopental sodium (40 mg/kg, i.p.).

- Perform a T10 laminectomy under sterile conditions.

- Induce compression injury by extradural application of an aneurysm clip (with a constant closing force) for 60 seconds.

- Close the incision in layers and allow animals to recover. Manually empty bladders twice daily until spontaneous voiding returns.

- Drug Administration:

- This compound Preparation: Suspend this compound (purity ≥98%) in 1% aqueous dimethyl sulfoxide (DMSO).

- Dosing Groups: Sham, SCI + Vehicle, SCI + this compound (e.g., 10, 20, 40 mg/kg), SCI + Methylprednisolone (30 mg/kg, i.p., positive control).

- Regimen: Administer this compound or vehicle via oral gavage daily for 28 days, starting immediately post-injury.

- Outcome Measures:

- Behavioral: Assess locomotor function using the Basso, Beattie, Bresnahan (BBB) scale (0-21) on days -2, 0, 3, 7, 14, 21, and 28. Evaluate allodynia and hyperalgesia using Von Frey hairs and a Randall-Selitto apparatus.

- Molecular: At endpoint, extract spinal cord tissue for mRNA and protein analysis. Quantify levels of TNF-α, IL-1β, IL-6, COX-II, iNOS, Bax, and Caspase-3 via qRT-PCR and/or Western Blot. Analyze NF-κB and IκBα protein levels via Western Blot.

- Histological: Fix spinal cord segments for H&E staining to assess neuronal degeneration, necrosis, and inflammatory infiltration.

In Vivo Protocol: Traumatic Brain Injury (TBI) and Ferroptosis Model

This protocol is based on the study investigating this compound's inhibition of ferroptosis [3].

- Animals: C57BL/6J mice (male, 8 weeks old).

- TBI Induction (Repetitive mild closed head injury):

- Anesthetize mice with ether.

- Immobilize the head in a stereotaxic apparatus directly under a metal guide tube centered over the bregma.

- Drop a 54-g metal weight from a height of 28 inches to strike the exposed skull.

- Administer seven injuries over 9 days (daily on days 1-5, no injury on days 6-7, injuries on days 8-9).

- Drug Administration:

- This compound Preparation: Dissolve this compound in a vehicle of pure water, PEG400, castor oil, and absolute ethanol.

- Dosing Groups: Sham, TBI + Vehicle, TBI + this compound (25 mg/kg), TBI + this compound (50 mg/kg), TBI + Deferoxamine (DFO, 100 mg/kg, i.p., positive control).

- Regimen: Administer treatments by gavage 30 minutes after each TBI induction for 24 consecutive days.

- Outcome Measures:

- Neurobehavioral: Assess neurological deficit on day 10 using the Neurobehavioral Severity Scale (NSS-R). Evaluate cognitive function from days 25-30 using the Morris Water Maze (MWM).

- Cerebral Edema: Measure brain water content in the ipsilateral hemisphere on day 10 via the wet-dry weight method.

- Molecular (Ferroptosis): Analyze protein expression related to ferroptosis (e.g., GPX4, xCT, FTH1) and the PI3K/AKT/NRF2 pathway in brain tissue by Western Blot. Measure levels of lipid peroxidation products (e.g., MDA, 4-HNE) and antioxidants (e.g., GSH) via commercial assay kits.

- Histological: Perform Nissl and TUNEL staining on brain sections to assess neuronal survival and apoptosis, respectively.

In Vitro Protocol: Senescence and Autophagy Assay

This protocol is derived from studies identifying this compound as a senotherapeutic and autophagy inducer [5] [8].

- Cell Culture:

- Use primary human or murine fibroblasts. Culture in standard conditions (e.g., DMEM + 10% FBS).

- Senescence Induction:

- Method 1 (Oxidative Stress): Treat cells with 150-200 µM H₂O₂ for 2 hours.

- Method 2 (Genotoxic Stress): Treat cells with 50-100 µM etoposide for 48-72 hours.

- Allow cells to recover and develop a senescent phenotype for 5-7 days, confirmed by SA-β-Gal staining and p16Ink4a expression.

- Drug Treatment:

- This compound Preparation: Prepare a 10-20 mM stock solution in DMSO.

- Treatment: Treat senescent cells with a range of this compound concentrations (e.g., 10-50 µM) for 24-48 hours. Include a vehicle control (DMSO) and a control with quercetin (e.g., 50 µM) for comparison.

- Outcome Measures:

- Viability/Senolytic Activity: Measure cell viability using an MTT assay. Senolytic activity is indicated by selective death of senescent cells relative to non-senescent controls.

- Senescence Markers: Quantify the percentage of SA-β-Gal positive cells. Analyze p16Ink4a and p21 protein levels via Western Blot.

- Autophagy Flux: Transfect cells with an mRFP-GFP-LC3 reporter. Analyze autophagosome (yellow puncta, mRFP+GFP+) and autolysosome (red puncta, mRFP+) formation by fluorescence microscopy. Alternatively, monitor LC3-II and p62/SQSTM1 levels by Western Blot with and without lysosomal inhibitors (e.g., Bafilomycin A1).

- SASP Secretion: Collect conditioned media and measure levels of IL-6, IL-1β, and other SASP factors by ELISA.

Clinical Translation and Current Status

The transition of this compound from preclinical models to human application is underway, with several clinical trials exploring its potential.

- Stroke: A double-blind, randomized, placebo-controlled clinical trial investigated this compound as an adjunct to tissue plasminogen activator (tPA) in patients with acute ischemic stroke. The results were promising, demonstrating that this compound extended the therapeutic window for tPA from 3 to 5 hours and improved functional outcomes in patients who experienced treatment delays [4]. This effect is attributed to this compound's neuroprotective activities, which likely reduce the inflammatory and oxidative damage in the penumbra region during the delay.

- Inflammation in Cancer: In a placebo-controlled trial involving colorectal cancer patients, supplementation with 100 mg of this compound daily for seven weeks led to significant reductions in systemic inflammation markers and enzymes associated with cancer metastasis [4].

- Ongoing Research: As of the latest data, dozens of human clinical trials are ongoing to further evaluate the effects of this compound on various age-related conditions and neurological disorders [4].

- Formulation Challenge: A critical factor for the success of clinical trials is the bioavailability of this compound. A novel formulation using galactomannan fiber from fenugreek has been developed, which shows a 25-fold increase in bioavailability in humans compared to standard this compound, making it a superior candidate for future clinical investigations [4].

Conclusion and Future Perspectives

This compound represents a compelling multi-target therapeutic candidate for a wide spectrum of neurological disorders, from acute insults like SCI and TBI to chronic, age-related neurodegenerative diseases such as AD and PD. Its efficacy stems from its ability to concurrently modulate multiple, often intertwined, pathological processes: oxidative stress, neuroinflammation, aberrant cell death (apoptosis/ferroptosis), and the accumulation of senescent cells [1] [2] [8].

The future clinical development of this compound hinges on several key factors. First, overcoming its poor bioavailability through advanced drug delivery systems (e.g., SNEDDS, nanoparticles, hybrid hydrogels) is paramount [1] [9] [4]. Second, given its pleiotropic nature, identifying optimal biomarkers of target engagement (e.g., specific SASP factors, oxidative stress markers) in clinical trials will be essential for demonstrating mechanistic proof-of-concept in humans. Finally, the intermittent dosing strategy enabled by its "hit-and-run" senolytic action offers a potentially favorable safety profile, which could accelerate its adoption if efficacy is confirmed in larger human studies [8] [4].

References

- 1. An Overview of Recent Advances in the Neuroprotective Potentials of... [pmc.ncbi.nlm.nih.gov]

- 2. The neuroprotective effects of this compound, a natural flavonoid in ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound exerts neuroprotective effects in vivo and in vitro by ... [frontiersin.org]

- 4. Anti-Aging Benefits of this compound - Life Extension [lifeextension.com]

- 5. This compound orchestrates neuroinflammation resolution and ... [sciencedirect.com]

- 6. Effect and mechanism of this compound against the development ... [nature.com]

- 7. Neuroprotective potential of this compound in an experimental model ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a senotherapeutic that extends health and lifespan [pmc.ncbi.nlm.nih.gov]

- 9. The Neuroprotective Role of this compound in Different Neurological... [link.springer.com]

Comprehensive Technical Review: Fisetin as a Potent Antioxidant in Oxidative Stress Pathophysiology

Executive Summary

Fisetin (3,7,3′,4′-tetrahydroxyflavone) is a dietary flavonol with demonstrated potent antioxidant activity across multiple experimental models. This whitepaper details the molecular mechanisms through which this compound modulates oxidative stress pathways, including direct free radical scavenging, enhancement of endogenous antioxidant systems via Nrf2/ARE activation, and regulation of inflammatory and cell survival pathways such as NF-κB and PI3K/Akt. Experimental evidence from in vitro and in vivo studies confirms this compound's protective effects against oxidative damage in neurological disorders, cancer, hepatic steatosis, and age-related physiological decline. Current research gaps include limited clinical data and bioavailability challenges, presenting opportunities for pharmaceutical development of this compound-based formulations for conditions driven by oxidative stress.

Introduction to this compound and Oxidative Stress

Chemical Properties and Dietary Sources

This compound (3,7,3′,4′-tetrahydroxyflavone) is a polyphenolic flavonoid belonging to the flavonol subclass, characterized by a diphenyl propane structure consisting of two aromatic rings linked through an oxygenated heterocyclic ring. The compound features four hydroxyl group substitutions and one oxo group, with its bioactive properties largely dependent on the hydroxyl groups at positions 3, 7, 3′, and 4′. The presence of a double bond between C2 and C3, a carbonyl group at C4, and hydroxyl groups at C-7, C3′, and C3 are particularly important for its antioxidant activity [1]. The ortho-dihydroxyphenyl structure in ring B enables potent free radical scavenging, while the 4-keto and 7-OH groups contribute to anti-inflammatory effects [1]. This compound occurs naturally in various fruits and vegetables, with concentrations ranging from 2 to 160 μg/g. The highest levels are found in strawberries (160 μg/g), with substantially lower amounts in apples, persimmons, onions, grapes, and cucumbers [2]. The average daily intake from dietary sources is estimated at approximately 0.4 mg [1].

Oxidative Stress in Pathophysiology

Oxidative stress represents a fundamental mechanism of cellular damage across numerous pathological states, occurring when reactive oxygen species (ROS) production exceeds the capacity of cellular antioxidant defense systems. ROS, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), readily damage macromolecules through lipid peroxidation, protein carbonylation, and DNA oxidation [3]. In neurological contexts, the brain is particularly vulnerable to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively limited antioxidant capacity [3]. Mitochondrial dysfunction amplifies ROS production, creating a vicious cycle of metabolic impairment and cellular damage that underpins neurodegenerative diseases, cancer progression, hepatic pathologies, and the aging process itself [3] [4] [1].

Molecular Mechanisms of Action

Direct Antioxidant Activities

This compound exhibits multiple direct antioxidant mechanisms that contribute to its ability to mitigate oxidative stress:

Free radical scavenging: The phenolic structure of this compound donates hydrogen atoms or electrons to neutralize various free radicals, including hydroxyl radicals, superoxide anions, and peroxyl radicals, effectively terminating chain propagation in lipid peroxidation [5] [1]. The ortho-dihydroxy configuration in the B ring enhances radical stabilization through intramolecular hydrogen bonding.

Metal ion chelation: this compound binds transition metals such as copper and iron, preventing their participation in Fenton and Haber-Weiss reactions that generate highly reactive hydroxyl radicals [6]. This chelating activity reduces metal-induced oxidative damage particularly relevant in neurodegenerative diseases where metal homeostasis is disrupted.

Redox potential modulation: With a reduction potential of approximately 0.33V, this compound efficiently reduces biologically relevant oxidants while being regenerated by endogenous antioxidants like ascorbate, creating a redox cycling system that enhances its antioxidant capacity [1].

Enhancement of Endogenous Antioxidant Systems

Beyond direct antioxidant effects, this compound significantly upregulates endogenous defense systems through multiple pathways:

Figure 1: this compound activation of the Nrf2/ARE pathway enhances endogenous antioxidant defenses. This compound inhibits Keap1-mediated degradation of Nrf2, allowing nuclear translocation and binding to antioxidant response elements (ARE), leading to transcription of cytoprotective genes.

The Nrf2/ARE pathway represents a primary mechanism through which this compound boosts cellular antioxidant capacity. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. This compound disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation and promoting its nuclear translocation [7]. Once in the nucleus, Nrf2 binds to antioxidant response elements (ARE), initiating transcription of over 200 cytoprotective genes including those encoding glutathione peroxidase (GPx), heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and quinone oxidoreductases [7] [1]. Experimental evidence demonstrates that this compound treatment significantly increases GSH levels and the GSH/GSSG ratio in neuronal cells under oxidative challenge, enhancing the reducing capacity of the cellular environment [2].

Regulation of Cell Signaling Pathways

This compound modulates multiple signaling cascades implicated in oxidative stress response, inflammation, and cell survival:

Figure 2: this compound modulation of key signaling pathways involved in oxidative stress response. This compound regulates multiple signaling cascades including NF-κB, PI3K/Akt/mTOR, MAPK, and SIRT1 pathways, resulting in reduced inflammation, enhanced cell survival, and improved mitochondrial function.

The anti-inflammatory effects of this compound are largely mediated through suppression of the NF-κB pathway. This compound inhibits IκB kinase activity, preventing IκB phosphorylation and degradation, thereby retaining NF-κB in the cytoplasm and reducing transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS) [3] [5]. Additionally, this compound activates sirtuin pathways, particularly SIRT1, which deacetylates target proteins to regulate mitochondrial biogenesis, antioxidant defense, and apoptosis [7] [8]. The compound also demonstrates dual modulation of the PI3K/Akt/mTOR pathway, with context-dependent effects—promoting activation in neurodegenerative models but inhibiting it in cancer cells [3] [5]. This compound's influence on MAPK signaling (ERK, JNK, p38) further contributes to its ability to regulate cell proliferation, differentiation, and stress adaptation [2] [5].

Experimental Evidence and Quantitative Data

In Vitro Studies

In vitro investigations demonstrate this compound's potent antioxidant capacity across diverse cell models:

Table 1: Quantitative effects of this compound in experimental models of oxidative stress

| Experimental Model | This compound Concentration | Key Findings | Mechanisms |

|---|

| PA-treated hepatocytes [4] | 10-50 μM | ↓ Cellular ROS by 40-65% ↓ Mitochondrial ROS by 35-60% Improved mitochondrial membrane potential | ER stress inhibition Enhanced Nrf2 activation | | H₂O₂-treated neuronal cells [3] | 5-20 μM | ↑ Cell viability by 30-50% ↓ ROS production by 45-70% ↓ Lipid peroxidation | GSH level maintenance Reduced caspase-3 activation | | D-galactose-treated astrocytes [7] | 20 μM | ↓ Oxidative damage markers ↓ Pro-inflammatory cytokines Improved synaptic protein expression | SIRT1/Nrf2 pathway activation p-JNK/NF-κB inhibition | | Aβ-treated microglia [3] | 10-30 μM | ↓ NO production by 50-80% ↓ TNF-α and IL-1β release Reduced neurotoxicity | NF-κB pathway suppression iNOS downregulation |

This compound demonstrates concentration-dependent protection against oxidative insults, with significant effects observed in the low micromolar range (5-50 μM). In hepatocytes exposed to palmitate (PA), this compound co-treatment reduced cellular ROS production by 40-65% and mitochondrial ROS by 35-60%, while concurrently improving mitochondrial membrane potential and reducing cytochrome c release [4]. The ER stress pathway was identified as a critical mechanism, with this compound suppressing GRP78 and CHOP expression—key mediators of ER stress-induced apoptosis [4]. In neuronal models, this compound (5-20 μM) protected against H₂O₂-induced toxicity, increasing cell viability by 30-50% while reducing ROS production by 45-70% and lipid peroxidation [3]. These protective effects were associated with maintained glutathione homeostasis and reduced caspase-3 activation, indicating suppression of apoptotic pathways [3].

In Vivo Studies

Animal studies provide compelling evidence for this compound's efficacy against oxidative stress-related pathologies:

Table 2: In vivo effects of this compound in disease models with oxidative stress components

| Disease Model | This compound Dose & Administration | Physiological Outcomes | Molecular Effects |

|---|

| D-galactose-induced aging [7] | 20 mg/kg/day i.p. for 30 days | Improved cognitive function Reduced neurodegeneration Enhanced spatial memory | ↑ SIRT1/Nrf2 signaling ↓ p-JNK/NF-κB pathway ↓ Inflammatory cytokines | | APPswe/PS1dE9 AD mice [2] | 0.05% in diet (≈25 mg/kg/day) for 9 months | Prevented cognitive decline Reduced anxiety-like behavior Improved learning in MWM | ↓ Aβ plaque burden Reduced oxidative damage Modulated neuroinflammation | | HFD-induced NAFLD [4] | 20 mg/kg/day oral for 12 weeks | Attenuated liver steatosis Improved lipid profiles Reduced hepatocyte ballooning | ↓ ER stress markers Enhanced mitochondrial function Reduced hepatic apoptosis | | Cerebral ischemia [8] | 20 mg/kg i.p. post-occlusion | Reduced infarct volume by ~40% Improved neurological scores Extended tPA treatment window | ↓ Oxidative stress markers Inhibited inflammatory response Modulated autophagy |

In D-galactose-induced aging models, this compound treatment (20 mg/kg/day, i.p.) significantly improved cognitive performance in Morris water maze and Y-maze tests, while reducing markers of oxidative damage and neuroinflammation in brain tissues [7]. These benefits were mediated through activation of the SIRT1/Nrf2 axis and concomitant inhibition of the p-JNK/NF-κB pathway [7]. In transgenic Alzheimer's models (APPswe/PS1dE9 mice), chronic dietary this compound administration (0.05% in food, ≈25 mg/kg/day) initiated at 3 months of age prevented the development of cognitive deficits observed at 9 and 12 months, with performance comparable to wild-type animals in spatial learning tasks [2]. Treated animals showed reduced Aβ plaque pathology and decreased markers of oxidative damage in brain regions vulnerable to Alzheimer's pathology [2].

Research Methodologies

Standard Experimental Protocols

In vitro assessment of this compound's antioxidant properties typically involves pre-treatment of cell cultures (primary neurons, hepatocytes, or cell lines) with this compound (1-50 μM) for 2-24 hours followed by exposure to oxidative insults (H₂O₂, tert-butyl hydroperoxide, PA, or Aβ oligomers). Key methodological approaches include:

ROS measurement: Cellular ROS levels are quantified using fluorescent probes such as DCFH-DA (2',7'-dichlorofluorescin diacetate) for general ROS or MitoSOX Red for mitochondrial superoxide, with fluorescence intensity measured by flow cytometry or microplate readers [7] [4].

Cell viability assays: Standard methods include MTT, MTS, or WST-8 assays to measure metabolic activity, complemented by LDH release assays to quantify cytotoxicity [3] [5].

Oxidative damage markers: Lipid peroxidation is assessed through malondialdehyde (MDA) measurement via thiobarbituric acid reactive substances (TBARS) assay, while protein oxidation is evaluated through protein carbonyl content and DNA damage via 8-hydroxy-2'-deoxyguanosine (8-OHdG) detection [7].

Antioxidant enzyme activities: Spectrophotometric assays measure the activity of key enzymes including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) in cell lysates or tissue homogenates [7].

Glutathione status: The ratio of reduced to oxidized glutathione (GSH/GSSG), a critical indicator of cellular redox state, is determined using enzymatic recycling assays or HPLC-based methods [2].

In vivo studies typically employ rodent models of disease or aging, with this compound administered via oral gavage, intraperitoneal injection, or dietary incorporation. Common protocols include:

D-galactose-induced aging: Mice or rats receive daily D-galactose injections (100-500 mg/kg, s.c. or i.p.) for 6-8 weeks to induce accelerated aging, with this compound co-administered during the final 2-4 weeks [7].

Neurodegenerative models: Transgenic models (e.g., APPswe/PS1dE9 for Alzheimer's) or toxin-induced models (MPTP for Parkinson's) are treated with this compound for extended periods (1-9 months) to assess chronic effects on pathology and behavior [2].

Behavioral assessments: Cognitive function is evaluated using Morris water maze for spatial learning and memory, Y-maze for spontaneous alternation, and elevated plus maze for anxiety-like behavior [2] [7].

Tissue analysis: Post-mortem brain, liver, or other tissues are collected for biochemical assays (lipid peroxidation, protein carbonylation, antioxidant enzymes), molecular analyses (Western blot, qPCR), and histological examination (H&E staining, immunohistochemistry) [7] [4].

Analytical Methods for this compound Quantification

Pharmacokinetic studies employ HPLC-UV or LC-MS/MS methods for this compound quantification in biological samples. Typical parameters for LC-MS/MS analysis include:

- Chromatography: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 μm) with mobile phase consisting of 0.1% formic acid in water and acetonitrile or methanol

- Mass detection: Negative ion mode with multiple reaction monitoring (MRM) transitions of m/z 285.0→135.0 for this compound and m/z 267.0→135.0 for internal standards like daidzein

- Sample preparation: Protein precipitation with acetonitrile or methanol followed by centrifugation and supernatant analysis [1]

Bioavailability assessments indicate that conventional this compound formulations have limited absorption and rapid metabolism, with strategies to improve bioavailability including complexation with cyclodextrins, nanoencapsulation, and development of hybrid hydrogel systems that have demonstrated up to 25-fold increases in bioavailability in human studies [8] [1].

Therapeutic Applications

Neurodegenerative Diseases

This compound demonstrates multimodal neuroprotection across various experimental models of neurodegenerative conditions. In Alzheimer's pathology, this compound reduces Aβ oligomerization and tau hyperphosphorylation while mitigating associated oxidative damage and synaptic dysfunction [3] [2]. The compound enhances synaptic plasticity through upregulation of PSD-95 and SNAP-25 expression, proteins critical for maintaining synaptic integrity [7]. In Parkinson's models, this compound protects dopaminergic neurons against MPTP-induced toxicity by maintaining mitochondrial complex I activity and reducing α-synuclein aggregation [3]. The combined antioxidant, anti-inflammatory, and neurotrophic effects position this compound as a promising candidate for addressing the multifactorial pathology of neurodegenerative diseases.

Cancer Prevention and Management

The antioxidant properties of this compound play a complex role in cancer pathophysiology, both in prevention and adjuvant therapy. While this compound demonstrates direct pro-oxidant effects in certain cancer cells, leading to ROS-mediated apoptosis, it simultaneously protects normal cells from oxidative damage induced by chemotherapeutic agents [5]. In colorectal cancer models, this compound supplementation (100 mg/day) significantly reduced inflammatory markers including NF-κB, TNF-α, and matrix metalloproteinases in clinical studies [8]. The compound also inhibits cancer cell proliferation through cell cycle arrest at G1/S and G2/M transitions, suppresses angiogenesis by downregulating VEGF expression, and reduces metastatic potential through inhibition of MMP-2 and MMP-9 activity [5]. These multifaceted actions make this compound particularly interesting as both a chemopreventive agent and an adjunct to conventional cancer therapies.

Metabolic and Age-Related Disorders

In metabolic contexts, this compound ameliorates hepatic steatosis in NAFLD models by restoring mitochondrial function and reducing ER stress-mediated apoptosis [4]. The compound improves insulin sensitivity through activation of AMPK and inhibition of mTOR signaling pathways, effectively functioning as a caloric restriction mimetic [8]. Additionally, this compound's senolytic activity promotes clearance of senescent cells that accumulate with aging and contribute to tissue dysfunction through their senescence-associated secretory phenotype (SASP) [9] [8]. In animal models of physiological aging, this compound supplementation extended median lifespan by approximately 10% while reducing markers of systemic inflammation and tissue degeneration [8].

Current Research Gaps and Future Directions

Despite promising preclinical evidence, several research limitations must be addressed to advance this compound toward clinical application:

Human clinical data remains limited, with most evidence derived from cellular and animal studies. Larger, well-designed human trials are needed to establish efficacy, optimal dosing, and long-term safety across different pathological conditions [8].

Bioavailability challenges persist despite formulation improvements. While novel delivery systems have enhanced this compound absorption, further work is needed to optimize tissue distribution, particularly regarding blood-brain barrier penetration for neurological applications [1].

Context-dependent effects on signaling pathways require deeper mechanistic understanding. The differential impact of this compound on pathways such as PI3K/Akt in normal versus diseased cells needs further elucidation to maximize therapeutic efficacy while minimizing potential off-target effects [5].

Synergistic combinations with other therapeutic agents represent a promising but underexplored area. Research on this compound's potential to enhance conventional treatments through additive or synergistic mechanisms could expand its clinical utility [6] [8].

Future research priorities should include randomized controlled trials for specific indications, development of tissue-targeted delivery systems, and comprehensive drug interaction studies to establish this compound's place in the therapeutic arsenal against oxidative stress-related pathologies.

Conclusion

References

- 1. The neuroprotective effects of this compound, a natural flavonoid in ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Acts on Multiple Pathways to Reduce the Impact of Age ... [pmc.ncbi.nlm.nih.gov]

- 3. The neuroprotective effects of this compound , a natural flavonoid in... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound represses oxidative stress and mitochondrial ... [sciencedirect.com]

- 5. Biological effects and mechanisms of this compound in cancer [eurjmedres.biomedcentral.com]

- 6. The Neuroprotective Potential of this compound and Curcumin: Combating... [linkedin.com]

- 7. This compound Rescues the Mice Brains Against D-Galactose-Induced ... [pmc.ncbi.nlm.nih.gov]

- 8. -Aging Benefits of Anti - Life Extension this compound [lifeextension.com]

- 9. This compound as a senotherapeutic agent: Evidence and ... [sciencedirect.com]

Molecular Mechanisms of Fisetin in NF-κB Pathway Inhibition

Fisetin inhibits NF-κB activation through multiple strategic points, effectively reducing the expression of key pro-inflammatory genes.

| Mechanistic Action of this compound | Observed Outcome | Experimental Model | Citation |

|---|---|---|---|

| Suppresses IκBα and p65 phosphorylation | Prevents NF-κB activation and nuclear translocation | LPS-induced RAW264.7 macrophages | [1] |

| Inactivates GSK-3β via Ser9 phosphorylation | Stabilizes β-catenin, which inhibits NF-κB nuclear localization and activity | LPS-induced RAW264.7 macrophages and zebrafish larvae | [2] |

| Inhibits upstream kinase MEK | Blocks MAPK pathway (JNK, ERK, p38), contributing to reduced NF-κB activation | LPS-induced RAW264.7 macrophages | [1] |

| Targets the MyD88 adaptor protein | Inhibits downstream NF-κB signaling and pro-inflammatory cytokine release | OVA-induced asthmatic mouse model | [3] |

The relationship between these pathways and the points of this compound intervention can be visualized as follows:

Key anti-inflammatory mechanisms of this compound involve inhibiting NF-κB activation via multiple pathways and activating β-catenin.

Quantitative Anti-inflammatory Effects of this compound

The inhibition of these signaling pathways leads to a significant reduction in inflammatory mediators, as quantified in various studies.

| Inflammatory Marker | Effect of this compound | Experimental Context | Citation |

|---|---|---|---|

| Nitric Oxide (NO) | 52% inhibition at 20 μM | LPS-induced RAW264.7 cells | [1] |

| TNF-α & IL-6 | Significant reduction in secretion | LPS-induced RAW264.7 cells; OVA-induced mouse asthma model | [1] [3] |

| ROS Production | Reduced intracellular levels | LPS-induced RAW264.7 cells | [1] |

| Inflammatory Cell Recruitment | Reduced eosinophil, monocyte, and neutrophil counts in BALF | OVA-induced mouse asthma model | [3] |

Key Experimental Models and Protocols

To investigate the anti-inflammatory mechanisms of this compound, researchers employ standardized cellular and animal models. Key methodological details are outlined below.

In Vitro Model: LPS-stimulated RAW 264.7 Macrophages

This is a primary model for screening anti-inflammatory activity [1] [2].

- Cell Culture: RAW 264.7 murine macrophage cells are maintained in DMEM with 10% FBS at 37°C and 5% CO₂ [1].

- Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 5-20 μM) for 24 hours to assess cytotoxicity before inflammation experiments [1] [2].

- Inflammation Induction and Treatment: Cells are pretreated with non-toxic concentrations of this compound (e.g., 2-8 μM) for 2-4 hours, then stimulated with E. coli LPS (e.g., 500 ng/mL) for an additional 6-24 hours [1] [2].

- Readouts:

- NO Production: Measured using Griess reagent in the cell culture supernatant [1] [2].

- Cytokines (TNF-α, IL-6): Quantified in supernatant using ELISA kits [1].

- Protein Analysis (Western Blot): Cell lysates are analyzed for protein levels of iNOS, COX-2, and phosphorylation states of IκBα, p65, and MAPKs [1] [2].

- Immunofluorescence: Used to visualize the nuclear translocation of NF-κB p65 [1].

In Vivo Model: Ovalbumin (OVA)-Induced Asthma in Mice

This model tests efficacy in a specific inflammatory disease context [3].

- Sensitization & Challenge: Mice are sensitized by intraperitoneal injection of OVA (50 μg) with aluminum hydroxide on day 0. From day 31, they are challenged with aerosolized 1% OVA for 6 consecutive days [3].

- Drug Administration: this compound (e.g., 40 or 50 mg/kg) is administered during the challenge period [3].

- Analysis:

- Airway Hyperresponsiveness (AHR): Measured in response to methacholine using a plethysmograph.

- Bronchoalveolar Lavage Fluid (BALF): Analyzed for total and differential inflammatory cell counts.

- Cytokine Levels: Serum and BALF are tested for IL-1β, TNF-α, IL-4, IL-5, and IL-18 via ELISA.

- Lung Tissue: Examined for protein expression of MyD88 and NF-κB p65 via Western blot [3].

Interpretation and Research Implications

The evidence strongly positions this compound as a multi-target anti-inflammatory agent. Its ability to simultaneously modulate the NF-κB, MAPK, and β-catenin pathways makes it a promising candidate for mitigating complex inflammatory conditions.

For translational research, the following considerations are key:

- Context-Dependent Activity: The dominant mechanism may vary depending on the biological context, such as the cell type or disease model.

- Bioavailability: Like many flavonoids, this compound has relatively low oral bioavailability due to metabolism (glucuronidation and sulfation) [1] [4]. Developing novel formulations (e.g., nanoparticles, liposomes) is an active area of research to improve its therapeutic potential [4] [5].

References

- 1. - Anti activity of flavonols via inhibiting MAPK and inflammatory - NF ... κB [pmc.ncbi.nlm.nih.gov]

- 2. inhibits lipopolysaccharide-induced this compound response by... inflammatory [nature.com]

- 3. -treatment alleviates airway this compound through inhbition of... inflammation [spandidos-publications.com]

- 4. This compound as a Multifunctional Bioactive Flavonoid [sciencedirect.com]

- 5. An Overview of Recent Advances in the Neuroprotective ... [mdpi.com]

fisetin senolytic activity definition

Core Senolytic Mechanism of Fisetin

This compound functions as a senolytic by targeting Senescent Cell Anti-apoptotic Pathways (SCAPs) [1]. Senescent cells are characterized by upregulated pro-survival networks that make them resistant to programmed cell death. This compound inhibits these pathways, thereby promoting the apoptosis of senescent cells while sparing normal, healthy cells [2] [3].

The diagram below illustrates the key signaling pathways through which this compound eliminates senescent cells.

This compound targets pro-survival pathways (SCAPs) in senescent cells to induce apoptosis.

The specific mechanisms include:

- Altering BCL-2 Family Protein Balance: this compound increases expression of pro-apoptotic proteins (Bak, Bax) and decreases anti-apoptotic proteins (Bcl-2, Bcl-xl), promoting mitochondrial apoptosis [3].

- Inhibiting Key Pro-Survival Pathways: It suppresses the PI3K/AKT/mTOR and NF-κB pathways, which senescent cells rely on for survival and inflammation. This inhibition reduces the Senescence-Associated Secretory Phenotype (SASP) [3] [1].

- p53 Activation: this compound can promote apoptosis through p53, a critical tumor suppressor protein [3].

Key Experimental Evidence & Data

Substantial evidence from preclinical studies supports the senotherapeutic potential of this compound.

Table 1: Summary of Key Preclinical Findings on this compound's Senolytic Activity

| Study Model | Treatment Regimen | Key Outcomes | Reference |

|---|---|---|---|

| Progeroid & aged wild-type mice | 100 mg/kg/day; acute or intermittent | Reduced senescence markers in multiple tissues; extended median and maximum lifespan; restored tissue homeostasis. | [2] [4] |

| Human adipose tissue explants | In vitro treatment | Reduced senescence in a subset of cells, demonstrating cell-type specificity and translation to human tissue. | [2] [4] |

| Panel of 10 flavonoids (screening) | In vitro comparison | This compound was the most potent senolytic, more effective than quercetin in eliminating senescent cells. | [2] [5] |

| Aged wild-type mice (late-life intervention) | Administration started in old age | Sufficient to yield a potent health benefit, improving age-related pathology and extending lifespan. | [4] |

| Mouse model of vascular aging | 100 mg/kg/day intermittently | Reversed age-related endothelial dysfunction; reduced SASP factor CXCL12. | [6] |

Experimental Protocols for Senolytic Assessment

The senolytic activity of this compound is typically validated through a series of established in vitro and in vivo assays.

In Vitro Senescence Induction & Detection

- Common Models: Primary human fibroblasts stressed with etoposide (genotoxic stress) or murine embryonic fibroblasts stressed with hydrogen peroxide (oxidative stress) [4].

- Detection Methods:

In Vivo Testing and Dosing

- Animal Models: Progeroid mice or naturally aged wild-type mice [2] [4].

- Dosing Paradigm: A "hit-and-run" intermittent regimen is often used (e.g., 2 days on, 2 weeks off). A common effective dose in mice is 100 mg/kg/day administered orally [6] [4].

- Endpoint Analysis: Tissues are analyzed for senescence markers (SA-β-Gal, p16), histopathology, and overall healthspan metrics [2].

The workflow below outlines the typical process for evaluating a candidate senolytic like this compound.

A typical workflow for evaluating the senolytic activity of this compound from in vitro screening to in vivo validation.

Current Research Challenges and Perspectives

Despite promising results, several challenges exist in translating this compound into a clinical senotherapeutic.

- Bioavailability: this compound has low oral bioavailability due to rapid metabolism [5]. Novel formulations are being explored to enhance absorption.

- Cell-Type Specificity: Its senolytic effect varies between cell types within a single tissue [2] [4]. This may necessitate combination therapies with other senolytics.

- Clinical Data: While human trials are underway, robust clinical data confirming the effects seen in animal models is still needed [2] [1]. A 2025 preprint suggests this compound reverses vascular aging in mice via the SASP factor CXCL12, highlighting an active research frontier [6].

References

- 1. Senolytics: from pharmacological inhibitors to ... [nature.com]

- 2. is a senotherapeutic that extends health and lifespan this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Biological effects and mechanisms of this compound in cancer [eurjmedres.biomedcentral.com]

- 4. This compound is a senotherapeutic that extends health and lifespan [pmc.ncbi.nlm.nih.gov]

- 5. : A this compound That Extends Life - Life Extension Senolytic [lifeextension.com]

- 6. Senolytic treatment with this compound reverses age-related ... [pubmed.ncbi.nlm.nih.gov]

Quantitative Pharmacokinetic & Tissue Distribution Data

The table below summarizes key quantitative findings from preclinical studies on fisetin's pharmacokinetics and distribution.

| Parameter | Findings / Value | Experimental Details |

|---|---|---|

| Bioavailability | Low (~44.1% in a formulation study); rapidly and extensively metabolized [1]. | Information derived from pharmacokinetic studies [1]. |

| Primary Metabolites | This compound sulfates/glucuronides; no traces of parent 5-OH or 7-OH flavone forms detected [2]. | Serum analysis in rats after oral administration using HPLC [2]. |

| Serum PK (IV) | Parent this compound declined rapidly; sulfate/glucuronide metabolites appeared instantaneously [2]. | Rats administered 10 mg/kg this compound intravenously [2]. |

| Serum PK (Oral) | Parent form transiently present only during absorption phase; metabolites predominated [2]. | Rats administered 50 mg/kg this compound orally [2]. |

| Tissue Distribution | Highest concentrations found in kidneys, followed by intestines and liver [3]. | Tissue distribution analysis in mice [3]. |

| Brain Penetration | Yes; rapidly distributes to brain blood vessels and parenchyma after systemic administration [4]. | Label-free TPEF microscopy in living mice following IP injection and oral administration [4]. |

| Cellular Localization | Localizes to the cytoplasm and nucleoli in mouse hippocampal nerve cells [4]. | In vitro TPEF microscopy of HT22 cells treated with 10 µM this compound [4]. |

Detailed Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies from the cited studies.

Pharmacokinetics and Metabolism Analysis

This protocol from a rat study details how to analyze this compound and its metabolites in serum [2].

- Animal Model: Male Sprague-Dawley rats.

- Dosing: Intravenous (10 mg/kg body weight) or oral gavage (50 mg/kg body weight).

- Sample Collection: Blood withdrawn via cardiopuncture at various time points.

- Sample Preparation & Analysis:

- Serum is assayed directly by HPLC to detect the parent this compound compound.

- To detect metabolites, serum samples are hydrolyzed with enzymes sulfatase and beta-glucuronidase before HPLC analysis, which breaks down the sulfate and glucuronide conjugates, allowing for quantification of the total this compound content.

- Key Insight: This hydrolysis step is critical to understand the extensive phase II metabolism and the true systemic exposure to this compound-derived compounds.

Tissue and Cellular Distribution via Imaging

This protocol describes the use of two-photon microscopy to visually confirm this compound's presence in the brain and its subcellular localization without labels [4].

- Cell Culture: Mouse hippocampal HT22 nerve cells cultured in phenol-free DMEM.

- Treatment: Cells treated with 10 µM this compound (or related flavonols for comparison) dissolved in DMSO.

- In Vivo Administration: Mice given this compound via intraperitoneal (IP) injection or oral gavage (25 mg/kg).

- Imaging Technique: Label-free two-photon excited fluorescence (TPEF) microscopy.

- Microscope System: Zeiss LSM 510 Meta NLO.

- Excitation Wavelength: 780 nm (close to this compound's one-photon excitation max).

- Detection Channels:

- Blue channel (390–465 nm): Detects free this compound in an aqueous environment.

- Green channel (500–550 nm): Detects protein-bound this compound.

- Key Insight: this compound's intrinsic fluorescence allows for direct visualization of its uptake and specific accumulation in the nucleolus, suggesting potential targets within this organelle.

Visualizing this compound's Journey: From Administration to Cellular Uptake

The diagram below illustrates the key pathways and processes involved in this compound's pharmacokinetics and tissue distribution, as revealed by the experimental data.

Research Implications and Future Directions

The data reveals a clear profile: this compound is rapidly absorbed and metabolized, leading to wide tissue distribution but low systemic exposure to the active parent compound.

- Formulation is Key: The major hurdle for clinical translation is its poor bioavailability [1]. Research is actively exploring nanoformulations (like liposomes, solid lipid nanoparticles, and self-nanoemulsifying systems) to enhance solubility, protect against metabolism, and improve target delivery [5] [1].

- Metabolites Matter: The high levels of circulating conjugates suggest that the biological activity of this compound in vivo may be mediated not only by the parent compound but also by its metabolites, which requires further investigation [2].

- Direct Evidence for Brain Penetration: The TPEF microscopy data provides crucial, direct evidence that this compound can cross the blood-brain barrier, solidifying the mechanistic basis for its reported neuroprotective and cognition-enhancing effects [4].

References

- 1. Unveiling the therapeutic potential of this compound [sciencedirect.com]

- 2. Metabolism and pharmacokinetics of 3,3',4',7- ... [pubmed.ncbi.nlm.nih.gov]

- 3. Effect and mechanism of this compound against the development ... [nature.com]

- 4. Cell and Brain Tissue Imaging of the Flavonoid this compound Using ... [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancement of this compound-based nanoformulations in the ... [pmc.ncbi.nlm.nih.gov]

Fisetin's Molecular Targets & Mechanisms of Action

| Disease/Condition Model | Key Molecular Targets & Signaling Pathways | Primary Mechanisms & Effects | Experimental Model |

|---|---|---|---|

| Periodontitis [1] [2] | Fibroblast populations; Oxidative stress response | Reduces alveolar bone destruction; alleviates cytotoxicity from oxidative stress in human periodontal ligament fibroblasts (PDLFs) | Rat model; In vitro human PDLFs |

| Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) [3] | GSK-3β/Nrf2/HO-1 pathway; PEPCK, G6PC; Glut4, GPx3, IL-1β, Cxcl10 | Enhances antioxidant capacity; reduces gluconeogenesis; improves blood glucose, lipid disorder, and liver steatosis | Mouse model (HFD-induced); In vitro (HepG2 cells) |

| Spinal Cord Injury (SCI) [4] | NF-κB/IκBα pathway; TNF-α, ILs, iNOS, COX-II, Bax, caspase-3 | Inhibits neuroinflammation and apoptotic mediators; attenuates pain and improves nerve conduction velocity | Rat model (clip compression-induced SCI) |

| Follicular Atresia (Ovarian Aging) [5] | Nrf2/HO-1 & Wnt/β-catenin pathways; p53, p21; cyclin D1 | Alleviates oxidative stress & mitochondrial dysfunction; promotes cell cycle progression; reduces cellular senescence | Chicken model; D-gal-induced senescent granulosa cells |

| Osteogenesis [6] | RUNX2, SP7 (Osterix); COL1A2, SPARC, SPP1 | Promotes osteoblast maturation and bone mineralization; stimulates osteogenic gene expression | In vitro (human mesenchymal stem cells); Zebrafish model |

| Cancer [7] [8] | PI3K/Akt/mTOR, MAPK, NF-κB, Wnt/β-catenin; p53; caspases; cell cycle regulators (CDKs) | Suppresses proliferation; induces apoptosis (intrinsic & extrinsic pathways); inhibits angiogenesis & metastasis | Various in vitro cancer cell lines; in vivo xenograft models |

Detailed Experimental Protocols

The therapeutic potential of fisetin has been evaluated using a range of established experimental models. The following workflows summarize the key methodologies from recent studies.

Protocol 1: Evaluating Efficacy in a Rat Model of Periodontitis [2]

Protocol 2: Investigating Mechanisms in MAFLD [3]

Key Signaling Pathways Visualized

This compound's effects are mediated through the modulation of several core cellular pathways. The following diagram integrates these mechanisms, highlighting its action against oxidative stress and inflammation.

Integrated view of this compound's core molecular mechanisms [3] [4] [5].

Research Implications and Considerations

The accumulated data strongly supports this compound's potential as a multi-target therapeutic agent. However, for successful clinical translation, two key areas require focus:

Overcoming Bioavailability Challenges: this compound's therapeutic application is limited by its poor aqueous solubility and low oral bioavailability [7] [9]. Advanced formulation strategies, particularly nanotechnology-based approaches (e.g., nanoemulsions, liposomes, PLGA nanoparticles), are being actively investigated to enhance its stability, solubility, and cellular uptake [6] [9]. One study demonstrated that nanotized this compound exhibited significantly higher (2.4-fold) anticancer potency compared to standard this compound [9].

Dosage and Senolytic Activity: this compound has gained significant interest for its senolytic properties (clearing senescent cells). Animal studies often use high doses, such as 100 mg/kg/day in mice [10]. Translating this to human equivalents is complex and underscores the necessity of well-controlled clinical trials to establish safe and effective dosing regimens in humans [10].

References

- 1. Exploring the Molecular Mechanisms of this compound in Treating ... [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Molecular Mechanisms of this compound in Treating ... [pmc.ncbi.nlm.nih.gov]

- 3. Effect and mechanism of this compound against the development ... [nature.com]

- 4. Neuroprotective potential of this compound in an experimental model ... [pmc.ncbi.nlm.nih.gov]

- 5. Preventive Effect of this compound on Follicular Granulosa Cells ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: An Integrated Approach to Identify a Strategy ... [frontiersin.org]

- 7. Exploring the molecular targets of dietary flavonoid this compound ... [sciencedirect.com]

- 8. Biological effects and mechanisms of this compound in cancer [eurjmedres.biomedcentral.com]

- 9. Revolutionizing this compound's anticancer potential - RSC Publishing [pubs.rsc.org]

- 10. Yet More Mouse Data on this compound as a Senotherapeutic [fightaging.org]

Core Mechanisms of Fisetin-Induced Autophagy

Fisetin promotes autophagy by targeting crucial regulators of the autophagy-lysosome pathway. The following diagram illustrates the integrated signaling network through which this compound activates autophagy.

Integrated signaling network of this compound-induced autophagy.

The primary mechanisms include:

- mTORC1 Inhibition: this compound directly inhibits mTORC1 kinase activity, reducing phosphorylation of its downstream targets (p70S6K and 4E-BP1), which relieves suppression of autophagy initiation [1] [2].

- Transcription Factor EB (TFEB) Activation: this compound promotes TFEB nuclear translocation, upregulating autophagy genes (ATG9B, LAMP1) and lysosomal biogenesis for enhanced autophagic degradation [1].

- Nrf2 Pathway Activation: this compound induces Nrf2 nuclear translocation, increasing expression of autophagy adaptor proteins (p62/SQSTM1, NDP52) for selective autophagic clearance [3] [1] [4].

- AMPK Activation and PI3K/AKT Suppression: this compound activates AMPK and inhibits PI3K/AKT signaling, converging on mTOR inhibition to promote autophagy [5] [6].

Disease Contexts & Experimental Evidence

This compound's effect on autophagy has been demonstrated across various disease models. The table below summarizes key experimental findings, highlighting the consistent activation of autophagic flux.

| Disease/Context | Key Autophagy Markers Affected | Observed Outcome | Citation |

|---|---|---|---|

| ALS (SOD1-associated) | ↑ LC3-II, ↓ p62 | Reduced mutant SOD1 aggregates; effects blocked by autophagy inhibitor Bafilomycin A1. | [3] |

| Alzheimer's Disease (Tauopathy) | ↑ LC3-II, ↓ p62, ↑ Lysosomal genes | Decreased phosphorylated & sarkosyl-insoluble tau; required for tau clearance. | [1] |

| NAFLD/Metabolic Disease | ↑ LC3-II/LC3-I ratio, ↓ p62, ↑ Beclin-1, ATG5 | Reduced hepatic lipid accumulation; improved insulin sensitivity. | [5] [6] |

| Psoriasis-like Inflammation | ↑ LC3A/B, ↑ ATG5 | Reduced skin inflammation and promoted keratinocyte differentiation. | [2] |

| Hepatotoxicity (Zinc Overload) | ↑ Autophagic flux, ↑ Nrf2 activation | Protected against oxidative liver damage; effect blocked by Chloroquine. | [4] |

| Cancer (Prostate Cancer PC3 cells) | ↑ Autophagic markers, ↓ p-mTOR | Induced autophagic cell death, not just cytoprotective autophagy. | [7] |

| Macrophage Inflammation | ↓ p-PI3K, ↓ p-AKT, ↓ p-mTOR | Inhibited inflammation and induced autophagy. | [8] [9] |

Experimental Workflow & Key Protocols

The standard workflow for investigating this compound's role in autophagy involves in vitro models, animal studies, and specific assays to monitor autophagic flux and related pathways.

General experimental workflow for studying this compound and autophagy.

Key Methodologies

- In Vitro Models: Common models include stable motor neuron-like cells (NSC34) expressing mutant SOD1 [3], primary cortical neurons [1], cancer cell lines (PC3, RAW264.7) [7] [8], and adult human epidermal keratinocytes (HEKa) [2]. Typical this compound treatment concentrations range from 1 to 20 µM for 24 to 48 hours.

- In Vivo Models: Studies frequently use C57BL/6J mice on a high-fat diet [5] [6] or disease-specific models (e.g., IMQ-induced psoriasis [2], zinc-overload hepatotoxicity [4]). This compound is typically administered via oral gavage at 80 mg/kg or higher, daily for 8 weeks.

- Critical Experimental Controls: Using autophagy inhibitors like Bafilomycin A1 (40 nM) [3] or Chloroquine (50 µM) [8] [4] is essential to distinguish enhanced autophagic flux from blocked degradation. Gene silencing (siRNA) of Nrf2 or TFEB [3] [1] confirms mechanism specificity.

Core Assays for Autophagy

- Immunoblotting: Key markers include LC3-I/II conversion, p62/SQSTM1 degradation, and phosphorylation states of mTOR, AKT, AMPK [3] [5] [1].

- Immunofluorescence: Used to visualize LC3 puncta formation and nuclear translocation of TFEB and Nrf2 [1].

- Gene Expression Analysis: qPCR to measure downstream targets of TFEB (e.g., ATG9B, LAMP1) and Nrf2 (e.g., p62, NDP52) [1].

- Protein Aggregation Assays: Sarkosyl-insoluble fractionation to assess clearance of aggregated proteins like tau or SOD1 [3] [1].

Conclusion and Research Implications

Current evidence solidly confirms this compound as a potent multi-target inducer of autophagy, primarily through mTOR inhibition and activation of TFEB and Nrf2 pathways. This mechanism holds therapeutic potential for diverse conditions including neurodegenerative diseases, metabolic disorders, and cancer.

For drug development, focus on its context-dependent effects is crucial—this compound induces cytoprotective autophagy in metabolic and neuronal contexts but autophagic cell death in certain cancers. Further research is needed to fully elucidate the determinants of these differential outcomes and its therapeutic window.

References

- 1. This compound stimulates autophagic degradation of ... [nature.com]

- 2. Dual targeting of mTOR/IL-17A and autophagy by this compound ... [frontiersin.org]

- 3. This compound Attenuates Mutant SOD1 Aggregation in ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Zinc Overload-Induced Hepatotoxicity in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Optimized Effects of this compound and Hydroxychloroquine on ER ... [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of this compound in hepatic steatosis [journals.plos.org]

- 7. This compound induces autophagic cell death through suppression ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits inflammation and induces autophagy by ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits inflammation and induces autophagy by ... [foodandnutritionresearch.net]

Core Mechanism of Fisetin on Nrf2 Signaling

| Mechanism of Action | Experimental Model | Key Quantitative Findings |

|---|---|---|

| Nrf2 Protein Stabilization [1] [2] | HepG2 cells (human liver cancer cell line) | Prolonged half-life of Nrf2 protein from <15 min to ~45 min; Reduced ubiquitination of Nrf2. |

| Inhibition of Keap1 [1] | HepG2 cells | Downregulated Keap1 protein level. |

| Nrf2 Nuclear Translocation [1] [3] | HepG2 / ARPE-19 cells (human retinal pigment epithelial cell line) | Clear observation of Nrf2 accumulation in the nucleus via immunofluorescence and western blotting. |

| ARE Transactivation [1] | HepG2 cells with pARE-luc reporter plasmid | Significant increase in luciferase activity, indicating enhanced ARE-regulated gene expression. |

| Upregulation of Antioxidant Genes [1] [4] | HepG2 cells / HFD-fed mice | Increased mRNA of HO-1, GCLC, GCLM, NQO1, GPx3; Increased HO-1 protein. |

This mechanism is visually summarized in the following diagram, which illustrates the key steps from fisetin's cellular entry to the activation of antioxidant genes:

Detailed Experimental Protocols

To study this pathway, researchers use well-established molecular biology techniques. Here are the core methodologies from key studies.

In Vitro Model: Cell Culture and Treatment

- Cell Lines: Commonly used models include HepG2 (human liver cells) and ARPE-19 (human retinal pigment epithelial cells) [1] [3].

- Treatment: Cells are treated with this compound at varying concentrations (e.g., 10-30 μM for HepG2 cells, or 5-40 μM for ARPE-19 cells) and for different durations (e.g., 6-24 hours) to establish a time- and dose-dependent response [1] [5] [3]. A vehicle control (e.g., DMSO) is always included.

Assessing Nrf2 Pathway Activation

- Nuclear Translocation: Treated cells are fractionated into cytoplasmic and nuclear components. The presence and amount of Nrf2 in each fraction are analyzed by western blotting or observed via immunofluorescence staining [1] [3].

- Gene Expression Analysis (qRT-PCR): Total RNA is extracted from treated cells. After converting RNA to cDNA, quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of Nrf2 target genes like HO-1, NQO1, GCLC, and GCLM. Data is normalized to housekeeping genes (e.g., GAPDH, β-actin) [1] [5].

- Protein Level Analysis (Western Blotting): Total protein is extracted, separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against Nrf2, Keap1, HO-1, and other proteins of interest [1] [3].

- ARE Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase gene under the control of an ARE promoter. After this compound treatment, luciferase activity is measured; an increase indicates that Nrf2 is not only in the nucleus but is also actively driving transcription [1].

Investigating the Mechanism of Stabilization

- Protein Stability Assay: Cells are treated with a protein synthesis inhibitor (e.g., cycloheximide, CHX) with or without this compound. Nrf2 protein levels are checked by western blot at different time points afterward to calculate its half-life [1] [2].

- Ubiquitination Assay: Cells are treated with a proteasome inhibitor (e.g., MG132) with or without this compound. Nrf2 is immunoprecipitated from cell lysates, and its ubiquitination level is analyzed by western blot using an anti-ubiquitin antibody [1] [2].

Connections to Broader Therapeutic Effects